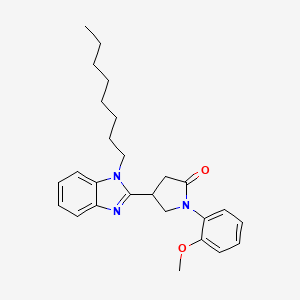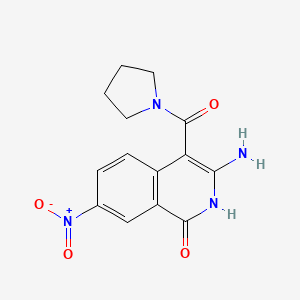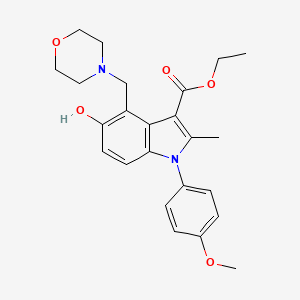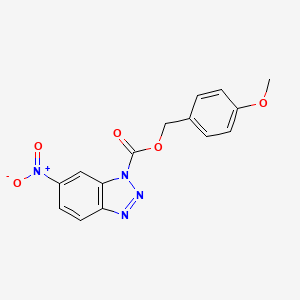![molecular formula C23H17NO3 B11491047 1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B11491047.png)
1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone is a complex organic compound that features a benzofuran moiety and a dibenzofuran moiety linked by a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and dibenzofuran intermediates, followed by their coupling through a propanone linker. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzofuran-2-yl((1,1’-biphenyl)-4-yl)methanone: This compound shares the benzofuran moiety but differs in the substituent groups attached to the core structure.
Dibenzofuran derivatives: Various derivatives of dibenzofuran exhibit similar structural features and may have comparable chemical and biological properties.
Uniqueness
1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone is unique due to its specific combination of benzofuran and dibenzofuran moieties linked by a propanone chain
Properties
Molecular Formula |
C23H17NO3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-3-(dibenzofuran-3-ylamino)propan-1-one |
InChI |
InChI=1S/C23H17NO3/c25-19(23-13-15-5-1-3-7-20(15)26-23)11-12-24-16-9-10-18-17-6-2-4-8-21(17)27-22(18)14-16/h1-10,13-14,24H,11-12H2 |
InChI Key |
DFIWTDOJZRLJBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B11490967.png)


![6-bromo-3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11490981.png)
![N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11490987.png)
![methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate](/img/structure/B11490992.png)


![4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11491011.png)
![N-(1,3-benzodioxol-5-yl)-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11491023.png)
![ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11491025.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491035.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11491044.png)
![1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11491046.png)
